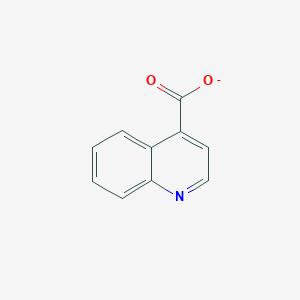

Quinoline-4-carboxylate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H6NO2- |

|---|---|

分子量 |

172.16 g/mol |

IUPAC名 |

quinoline-4-carboxylate |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13)/p-1 |

InChIキー |

VQMSRUREDGBWKT-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)[O-] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)[O-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Quinoline 4 Carboxylate Derivatives

Contemporary Approaches to Quinoline-4-carboxylate Core Synthesis

Modern synthetic chemistry has seen a shift from traditional, often harsh, methods to more sophisticated and efficient strategies for constructing the this compound core. These contemporary approaches prioritize atom economy, reduced reaction times, and milder conditions. Key among these are multicomponent reactions and advanced catalytic methodologies. Traditional methods like the Doebner, Pfitzinger, Skraup, and Friedlander reactions, while foundational, often suffer from drawbacks such as low yields and the need for harsh conditions. derpharmachemica.commdpi.comnih.gov

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is highly convergent and aligns with the principles of green chemistry by minimizing waste and increasing efficiency. acs.org

The Doebner reaction, a classic MCR for synthesizing quinoline-4-carboxylic acids, involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com While historically significant, traditional Doebner protocols can be limited by low yields, especially with electron-deficient anilines. mdpi.com Recent advancements have focused on overcoming these limitations. For instance, a "Doebner hydrogen-transfer reaction" has been developed to improve yields for anilines with electron-withdrawing groups. nih.gov This modified approach has proven effective for a broader range of substrates, including those with electron-donating groups, and is suitable for larger-scale synthesis. nih.gov

The Pfitzinger reaction, another cornerstone in quinoline (B57606) synthesis, traditionally involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. nih.govnih.govresearchgate.net Modern modifications of the Pfitzinger reaction have expanded its scope and efficiency. One-pot procedures and the use of alternative starting materials, such as enaminones instead of 1,3-dicarbonyl compounds, have been successfully implemented. researchgate.net

Table 1: Comparison of Traditional vs. Modern Multicomponent Reactions for this compound Synthesis

| Reaction Name | Traditional Reactants | Modern Advancements | Key Advantages of Modern Methods |

| Doebner Reaction | Aromatic amine, aldehyde, pyruvic acid | Use of trifluoroacetic acid, microwave irradiation, development of hydrogen-transfer variants. mdpi.com | Improved yields for a wider range of anilines, shorter reaction times. mdpi.com |

| Pfitzinger Reaction | Isatin, α-methyl ketone | Use of enaminones, microwave-assisted synthesis, one-pot procedures. researchgate.net | Broader substrate scope, increased efficiency, simplified workup. researchgate.net |

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with high efficiency and selectivity under mild conditions. Both transition-metal catalysis and organocatalysis have been extensively explored for the synthesis of quinoline-4-carboxylates.

Transition metals such as palladium, copper, rhodium, and iron are instrumental in facilitating the construction of the quinoline ring system through various cyclization strategies. mdpi.comias.ac.in These metals can activate C-H bonds, enabling direct annulation reactions that are highly atom-economical.

A rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters, for example, provides a regioselective route to quinoline carboxylates. mdpi.com Copper-catalyzed reactions have also been employed in the synthesis of 4-carboxyl quinolines through alkyne metathesis cascade reactions. ias.ac.in Iron-catalyzed three-component tandem processes offer a convenient and novel route to quinoline derivatives. nih.gov Furthermore, palladium-catalyzed reactions, such as the Suzuki coupling, have been utilized to introduce diversity into the quinoline scaffold. nih.govchim.it

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a green and sustainable alternative to metal-based catalysis. For the synthesis of quinoline-4-carboxylates, organocatalysts like p-toluenesulfonic acid (p-TSA) have been effectively used in one-pot, three-component reactions. researchgate.net This approach often benefits from simple work-up procedures and avoids the use of hazardous organic solvents. researchgate.net

Acid catalysis is also a common strategy. Sulfamic acid, a recyclable solid acid catalyst, has been shown to efficiently catalyze the one-pot multicomponent condensation of pyruvic acid, anilines, and aldehydes in water. mdpi.comwalshmedicalmedia.com Superacids, such as trifluoromethanesulfonic acid, have also been employed to facilitate the construction of quinoline scaffolds from vinylogous imines. mdpi.com The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also been explored for the synthesis of quinolin-4-ones. mdpi.com

Table 2: Catalytic Systems in this compound Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Transition Metal | Rhodium, Copper, Palladium, Iron | C-H activation, cyclization, cross-coupling | High efficiency, regioselectivity, broad functional group tolerance. mdpi.comias.ac.in |

| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Multicomponent reactions | Non-hazardous, simple work-up, avoids toxic solvents. researchgate.net |

| Acid Catalyst | Sulfamic acid, Trifluoromethanesulfonic acid | Multicomponent reactions, cyclization | Recyclable, efficient, applicable in green solvents like water. mdpi.comwalshmedicalmedia.com |

Transition Metal-Catalyzed Cyclization Reactions

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of quinoline-4-carboxylates. mlsu.ac.in This includes the use of greener solvents, energy-efficient methods like microwave irradiation, and the development of catalyst-free and solvent-free procedures. researchgate.netresearchgate.net

The use of environmentally benign solvents such as water and ethanol (B145695) is a key aspect of green quinoline synthesis. researchgate.netresearchgate.nettandfonline.com Microwave-assisted organic synthesis has also been shown to be a green and efficient technique, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netrsc.org

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical processes by eliminating the environmental and economic costs associated with solvent use. rsc.orgresearchgate.net Several solvent-free methods for the synthesis of this compound derivatives have been reported.

For instance, a one-pot, three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid has been achieved under solvent-free conditions using a novel magnetic nanoparticle-supported catalyst. acs.org This method offers high yields, short reaction times, and easy catalyst recovery. acs.org Other solvent-free approaches include microwave-assisted reactions on the surface of silica (B1680970) gel impregnated with indium(III) chloride and reactions catalyzed by montmorillonite (B579905) K10 clay. rsc.org These methods provide operational simplicity and are often more favorable than reactions conducted in organic solvents. rsc.org

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. Its application in the synthesis of this compound derivatives has led to the development of highly efficient and rapid protocols.

A prevalent method for synthesizing quinoline-4-carboxylic acids is the Pfitzinger reaction, which traditionally involves the condensation of isatin with a carbonyl compound under basic conditions. researchgate.netiipseries.org Microwave-assisted Pfitzinger reactions have been shown to be exceptionally effective. For instance, the condensation of isatins with various ketones, such as acetone, acetophenone, and diethyl ketone, in the presence of alcoholic potassium hydroxide, proceeds rapidly under microwave irradiation in a closed Teflon vessel, affording the corresponding quinoline-4-carboxylic acids in yields ranging from 50% to 96% within just 12.5 minutes. tandfonline.com This represents a significant improvement over conventional heating methods, which can require several hours. researchgate.nettandfonline.com

One-pot, three-component reactions under microwave irradiation also provide an efficient route to these derivatives. A notable example involves the reaction of an aromatic benzaldehyde, a substituted aniline, and pyruvic acid, catalyzed by p-toluenesulfonic acid (p-TSA). researchgate.net This method is lauded for its high yields, simple work-up procedure, and the avoidance of hazardous organic solvents, with reaction times being significantly shortened. researchgate.net

Furthermore, microwave assistance has been successfully applied to the Knoevenagel condensation for the synthesis of 2-styrylquinoline-4-carboxylic acids. conicet.gov.arnih.gov Starting from 2-methylquinoline-4-carboxylic acid (prepared via a Pfitzinger reaction), condensation with various arylaldehydes using trifluoroacetic acid (TFA) as a catalyst under microwave conditions yields the desired products in good yields and short reaction times. conicet.gov.arnih.gov

The table below summarizes key findings from various microwave-assisted syntheses of this compound derivatives.

| Starting Materials | Reaction Type | Catalyst/Conditions | Product Type | Yield (%) | Reaction Time (min) | Ref. |

| Isatins, Acyclic/Cyclic Ketones | Pfitzinger Reaction | Alcoholic KOH, Microwave Irradiation (MWI) | Quinoline-4-carboxylic acids | 50-96 | 12.5 | tandfonline.com |

| Aromatic Benzaldehyde, Substituted Aniline, Pyruvic Acid | One-pot Three-component | p-Toluenesulfonic acid (p-TSA), MWI | Quinoline-4-carboxylic acid derivatives | High | Short | researchgate.net |

| 2-Methylquinoline-4-carboxylic acid, Arylaldehydes | Knoevenagel Condensation | Trifluoroacetic acid (TFA), MWI | 2-Styrylquinoline-4-carboxylic acids | Good | Short | conicet.gov.ar |

| Isatin, Malonic Acid | Condensation | Acetic Acid, MWI in closed Teflon vessel | 2-Hydroxyquinoline-4-carboxylic acid | 68 | 15 | tandfonline.com |

| N-Arylbenzaldimines, 2-Methoxy Acrylates/Acrylamides | [4+2] Cycloaddition | InCl₃, MWI | Quinoline-4-carboxylic acid derivatives | up to 57 | 3 | researchgate.net |

Functionalization and Derivatization Strategies of the this compound Scaffold

The versatility of the this compound scaffold lies in its susceptibility to a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the molecule's properties for specific applications, such as drug development, by altering its steric, electronic, and pharmacokinetic profiles. Strategies focus on regioselective substitution on the quinoline core, modifications at the carboxylate group, and the fusion of additional heterocyclic rings.

Regioselective Substitution Patterns

Achieving regioselective functionalization of the quinoline ring is a key challenge in synthetic chemistry. The electronic nature of the quinoline system, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, dictates the reactivity at various positions. Modern synthetic methods have enabled precise substitutions at positions that were traditionally difficult to access.

Transition-metal-catalyzed C-H activation has become a paramount strategy for the site-selective functionalization of quinolines. mdpi.com For example, rhodium-catalyzed reactions have been employed for the C-8 allylation of quinoline N-oxides. rsc.org The use of directing groups is a common tactic to control regioselectivity. The nitrogen atom of the quinoline ring can inherently direct ortho-C-H functionalization at the C-8 position. rsc.org

Another powerful technique involves directed magnesiation. Using magnesium-based reagents like TMPMgCl·LiCl, specific protons on the quinoline ring can be abstracted, followed by quenching with an electrophile. acs.org This has allowed for novel sequences of functionalization, for instance, a regioselective deprotonation at the C-4 position of a 2-bromo-3-carboxyethylquinoline, followed by functionalization. acs.org This method provides an alternative to classical syntheses like the Pfitzinger reaction for accessing specific substitution patterns. acs.org

Hydrolysis and hydrazinolysis of substituted quinolines can also proceed with high regioselectivity. For example, in 1,3-dichlorobenzo[f]quinoline, hydrolysis occurs selectively at position-3, while hydrazinolysis takes place at position-1, demonstrating how the choice of nucleophile can dictate the site of substitution. chem-soc.si

Modifications at the Carboxylate Group

The carboxylic acid moiety at the C-4 position is a prime handle for derivatization, allowing for the introduction of a wide array of functional groups through well-established chemical transformations. These modifications can significantly impact the compound's biological activity and physical properties.

Esterification is a common modification. Quinoline-4-carboxylic acids can be converted to their corresponding ethyl esters by heating in ethanol with a catalytic amount of a strong acid like sulfuric acid. tandfonline.comacs.org Microwave irradiation can also be employed to accelerate this process, yielding ethyl esters in minutes with near-quantitative yields. tandfonline.com

The synthesis of amides is another crucial derivatization. The carboxylic acid can be activated, for example by conversion to an acyl chloride using thionyl chloride, and then reacted with various amines to form the corresponding carboxamides. mdpi.comfrontiersin.org This approach has been used to synthesize series of 2-phenyl-quinoline-4-carboxamides for biological screening. researchgate.net

Furthermore, the carboxylic acid can be converted into an acid hydrazide. This is typically achieved by first preparing the ester, which is then treated with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. acs.org These quinoline-4-carbohydrazides are valuable intermediates themselves, serving as precursors for the synthesis of more complex heterocyclic systems, such as pyrazoles, through cyclocondensation reactions. acs.org

Heterocyclic Ring Annulations and Fusions

Fusing additional heterocyclic rings onto the this compound framework generates complex, polycyclic systems with unique three-dimensional structures and potentially novel biological activities. tandfonline.comtandfonline.com These annulation reactions often leverage functional groups strategically placed on the quinoline scaffold.

One approach involves the cyclization of cinchoninic acids (quinoline-4-carboxylic acids) that bear appropriate substituents. For instance, Pfitzinger reaction products with a thioether substituent at the C-3 position can serve as precursors for the synthesis of fused quinoline systems. znaturforsch.com

Multi-component reactions are particularly effective for constructing fused systems in a single step. A one-pot, three-component reaction between an aldehyde, methyl 2-cyanoacetate, and an enaminone, catalyzed by L-proline, has been described for the regioselective synthesis of 1,2,4-triazolo[1,5-a]quinoline derivatives. researchgate.net

Azide-based [4+2] annulation reactions represent another versatile strategy for creating fused and spiro-quinolines. mdpi.com For example, the reaction of 2-azidobenzaldehydes with various partners can lead to the construction of diverse quinoline-containing polycyclic structures. mdpi.com The synthesis of pyrazolo[4,3-c]quinolines has also been reported, highlighting the broad scope of heterocyclic systems that can be fused to the quinoline core. tandfonline.com

Theoretical and Computational Chemistry Investigations of Quinoline 4 Carboxylate Systems

Quantum Chemical Studies of Quinoline-4-carboxylate Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound systems. These studies provide a foundational understanding of the molecule's reactivity and potential interaction mechanisms.

DFT studies on quinoline (B57606) derivatives reveal that the highest occupied molecular orbital (HOMO) is typically localized on the quinoline π-system. Conversely, the lowest unoccupied molecular orbital (LUMO) often involves antibonding interactions, for instance, between the carboxylic acid and other substituents like a methoxy (B1213986) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. For some ferrocene-derived chalcone (B49325) compounds, this gap has been calculated to be in the range of 6.35-6.77 eV, suggesting high stability. researchgate.net

The distribution of electron density is significantly influenced by the substituents on the quinoline ring. A carboxylic acid group, being electron-withdrawing, creates partial positive charges at the ortho and para positions relative to its point of attachment. In contrast, electron-donating groups, such as a methoxy group, can increase the electron density of the quinoline ring through resonance, thereby stabilizing the aromatic system. This interplay of electron-donating and withdrawing groups is fundamental to the molecule's chemical behavior and its interactions with biological targets.

Furthermore, these computational methods can predict various quantum chemical parameters that correlate with experimental observations. For instance, calculations on quinoline and its derivatives, quinaldine (B1664567) and quinaldic acid, have been performed to understand their potential as corrosion inhibitors, with results from DFT methods showing good agreement with experimental data. researchgate.net

Molecular Docking and Dynamics Simulations with Biological Targets (In Silico)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins and enzymes. researchgate.netmdpi.com These methods are essential for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

This compound derivatives have been investigated as potential inhibitors for a variety of biological targets. For example, they have been studied as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov MD simulations have been employed to study the dynamic behavior of these derivatives within the enzyme's active site, with binding energy calculations helping to identify promising candidates. nih.gov Other targets include dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for antiproliferative agents, and various alkaline phosphatases. nih.govrsc.orgeurjchem.com

MD simulations provide insights into the stability of the ligand-protein complex over time. chemrxiv.org By analyzing the trajectory of the simulation, researchers can observe how the ligand and protein adjust to each other, revealing the stability of key interactions. nih.gov

| Biological Target | Therapeutic Area | Key Findings from Simulations | References |

|---|---|---|---|

| Acetylcholinesterase | Alzheimer's Disease | Identification of key intermolecular interactions and calculation of binding energies to propose promising inhibitor candidates. | nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Viral Infections | Inhibitors occupy the ubiquinone binding site, a hydrophobic channel, stabilized by numerous hydrophobic interactions. | nih.goveurjchem.com |

| Alkaline Phosphatases (e.g., h-TNAP, h-IAP) | Various | Putative binding sites of potent inhibitors were identified using homology models. | rsc.org |

| P-glycoprotein (ABCB1) | Cancer (Multidrug Resistance) | Significant binding affinities observed via hydrophobic and hydrogen bond interactions. | nih.govnih.gov |

| Mycobacterial InhA enzyme | Tuberculosis | Molecular docking and dynamics simulations used to understand the mechanistic action of potential antitubercular candidates. | researchgate.net |

The specific interactions between a ligand and its protein target are crucial for its inhibitory activity. Molecular docking studies reveal the precise nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in the case of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting the P-glycoprotein, docking studies have shown significant binding affinities mediated by both hydrophobic interactions and hydrogen bonds. nih.govnih.gov Similarly, docking of quinoline derivatives into the active site of human dihydroorotate dehydrogenase (hDHODH) has revealed hydrogen bond formation with key residues like Gln47 and Arg136. tandfonline.com

In another study, potent quinoline-based analogues targeting DHODH were found to form novel interactions. One analogue formed a water-mediated hydrogen bond with Thr63, while a 1,7-naphthyridine (B1217170) derivative formed a direct hydrogen bond with Tyr356. nih.gov The carboxylic acid group of the quinoline ring system is often oriented toward the active site, playing a pivotal role in binding. nih.gov

Characterizing the binding site involves identifying the specific amino acid residues that form the pocket where the ligand binds. This information is vital for designing more potent and selective inhibitors.

For quinoline-4-carboxylic acid derivatives that inhibit DHODH, the binding pocket is a hydrophobic channel formed by α1 and α2 helices. nih.gov Residues lining this pocket and contributing to hydrophobic interactions include Leu42, Met43, Leu46, Pro52, Ala55, Ala59, Phe62, and Thr63. nih.gov

In the context of designing novel quinoline derivatives as anticancer agents, molecular docking has identified key interactions within the binding sites of target proteins. For example, one designed ligand was found to form hydrogen bonds with Arg A139, Tyr A92, and Gln A140, as well as alkyl and π-alkyl bonds with Pro A91. mdpi.com Another ligand formed a carbon-hydrogen bond with His A149 and alkyl/π-alkyl bonds with Ala A286. mdpi.com These detailed characterizations of the binding site provide a roadmap for future drug design efforts.

Ligand-Protein Interaction Profiling

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for activity.

QSAR studies have been successfully applied to various series of this compound derivatives. For example, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov In another study, a QSAR model was developed for 4-quinoline carboxylic acid derivatives to predict their inhibitory capacity against vesicular stomatitis virus replication. eurjchem.comeurjchem.comresearchgate.netiosrphr.org

The foundation of any QSAR model is the set of molecular descriptors used. These are numerical values that describe the chemical and physical properties of a molecule. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

In a study on P-glycoprotein inhibitors, 199 2D and 3D descriptors were generated to build the QSAR models. nih.gov For the study on vesicular stomatitis virus inhibitors, alignment-independent descriptors were calculated using specialized software. eurjchem.comeurjchem.comresearchgate.netiosrphr.org The selection of the most relevant descriptors is a critical step, often involving statistical techniques to identify those that correlate best with the biological activity. For example, in a QSAR study of quinoline derivatives with diuretic activity, it was found that the activity was determined by geometric and spatial structure, logP, energy values, and specific descriptor types like RDF and 3D-MoRSE. uran.ua

A crucial aspect of QSAR modeling is the validation of the developed models to ensure their reliability and predictive power. nih.gov This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used to build the model. nih.goveurjchem.comresearchgate.netiosrphr.org

Descriptor Development and Selection

Molecular Electrostatic Potential (MEP) and Frontier Orbital Analysis

Theoretical and computational chemistry provides a powerful lens for understanding the electronic structure and reactivity of molecules like this compound. Among the most insightful of these methods are Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis. These quantum chemical calculations are crucial for predicting how a molecule will interact with other chemical species, making them invaluable in fields such as drug design and materials science.

The Molecular Electrostatic Potential (MEP) surface is a three-dimensional map that illustrates the charge distribution on a molecule. By calculating the electrostatic potential at various points on the electron density surface, an MEP map can be generated. This map uses a color spectrum to denote different potential values: red typically indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of the most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. For this compound systems, MEP analysis consistently highlights the most negative potential around the oxygen atoms of the carboxylate group, identifying them as primary sites for interaction with electrophiles and for forming hydrogen bonds. kuleuven.be

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher chemical reactivity and lower kinetic stability. nih.gov

In computational studies of various quinoline-4-carboxylic acid derivatives, Density Functional Theory (DFT) is a commonly employed method for these analyses. For instance, calculations on 6-chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid using the B3LYP/6-31G(d,p) level of theory determined the HOMO energy to be -6.2 eV and the LUMO energy to be -2.8 eV, resulting in an energy gap of 3.4 eV. In this substituted system, the HOMO is primarily localized on the quinoline ring, while the LUMO extends to the carboxylic acid group.

The electronic properties are highly sensitive to the substituents on the quinoline ring. Studies on derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-hydroxythis compound also utilize DFT calculations (e.g., B3LYP/6-311++G(d,p)) to investigate their MEP and FMOs, confirming the general distribution of reactivity. kuleuven.be For example, in a series of 2-hydroxythis compound derivatives, the HOMO energies were found to be approximately -0.3 a.u. (atomic units), with the LUMO energies around 0.05 a.u. The analysis revealed that the charge density of these frontier orbitals is highly localized on the quinoline moiety itself.

The table below summarizes representative frontier orbital energy values obtained from DFT calculations for different this compound derivatives, illustrating the influence of substitution on these key electronic parameters.

| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | -6.2 | -2.8 | 3.4 |

| Benzyl 1-benzyl-2-oxo-1,2-dihydrothis compound | -6.24 | -2.10 | 4.14 |

Data for Benzyl 1-benzyl-2-oxo-1,2-dihydrothis compound converted from a.u. to eV (1 a.u. = 27.2114 eV) from the source value of 0.15223 a.u. for the energy gap.

These theoretical investigations consistently show that the electronic character of the this compound system is defined by the electron-rich carboxylate group and the delocalized π-system of the quinoline rings. The specific energies and localizations of the frontier orbitals can be finely tuned by substituents, a principle that is actively used in the rational design of new molecules with desired chemical and biological properties.

Molecular Mechanisms of Biological Target Engagement by Quinoline 4 Carboxylate Derivatives in Vitro and Cellular Studies

Enzyme Inhibition Studies of Quinoline-4-carboxylate Derivatives

This compound derivatives have been extensively studied for their ability to inhibit a wide range of enzymes, playing a crucial role in various pathological conditions.

Kinase Inhibition Mechanisms

Quinoline (B57606) derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes. arabjchem.orgnih.gov Their mechanism of action often involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate (B84403) group to a substrate protein.

For instance, a series of 2-styrylquinoline (B1231325) derivatives were synthesized and evaluated for their antitumor activity and inhibition of epidermal growth factor receptor (EGFR) kinase. nih.gov Certain derivatives exhibited significant inhibitory activity against EGFR, with IC50 values in the micromolar range. nih.gov Molecular docking studies of the most potent compounds revealed interactions with the EGFR kinase domain. nih.gov

Similarly, novel quinoline derivatives have been designed as selective C-RAF kinase inhibitors. bohrium.com Specific compounds demonstrated high potency against C-RAF kinase with IC50 values as low as 0.067 μM. bohrium.com These inhibitors are believed to induce apoptosis and necrosis in cancer cell lines in a dose-dependent manner. bohrium.com Another study identified 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase, with potential applications in leukemia treatment. nih.gov

The table below summarizes the kinase inhibitory activities of selected this compound derivatives.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 3a | EGFR | 1.11 | HepG2, HCT116 | nih.gov |

| 4b | EGFR | - | HepG2, HCT116 | nih.gov |

| 1j | C-RAF | 0.067 | - | bohrium.com |

| P6 | SIRT3 | 7.2 | MLLr leukemic cell lines | nih.gov |

| 6d | EGFR | 0.18 | MCF-7, HL-60, A549 | nih.gov |

| 8b | EGFR | 0.08 | MCF-7, HL-60, A549 | nih.gov |

Topoisomerase Inhibition Mechanisms

Quinoline derivatives can function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology, which is critical for DNA replication and transcription. nih.gov The mechanism often involves the stabilization of the topoisomerase-DNA covalent complex, leading to DNA strand breaks and subsequent cell death. nih.gov This "poisoning" of the enzyme is a key mechanism of action for many anticancer and antibacterial agents. nih.govnih.gov

For example, 6-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid has been shown to inhibit topoisomerase II, inducing DNA damage and apoptosis in cancer cells. In bacteria, quinolones target both DNA gyrase and topoisomerase IV, blocking the resealing of DNA double-strand breaks and thereby inhibiting DNA replication. nih.gov The interaction of quinolones with the gyrase-DNA complex is often stronger than with the enzyme alone. nih.gov

Some phosphorus-substituted quinoline derivatives have demonstrated excellent activity as topoisomerase I inhibitors. researchgate.net

Dihydrofolate Reductase (DHFR) Modulation

Quinoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of tetrahydrofolate, which is a precursor for the synthesis of purines, pyrimidines, and several amino acids. researchgate.netresearchgate.net Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

In one study, a series of quinoline derivatives were synthesized and evaluated for their DHFR inhibitory activity. researchgate.net Molecular docking studies revealed that these compounds bind to the active site of the DHFR enzyme. researchgate.net Two compounds, in particular, showed potent DHFR inhibitory activity against both gram-positive and gram-negative bacteria, with IC50 values of 12.05 ± 1.55 μM and 10.04 ± 0.73 μM, respectively. researchgate.net

Other Enzyme Systems and Mechanistic Elucidation (e.g., Alkaline Phosphatases, Urease)

This compound derivatives have demonstrated inhibitory activity against a variety of other enzyme systems.

Alkaline Phosphatases (APs): A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of human alkaline phosphatases, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) isoforms. rsc.orgresearchgate.net For instance, compound 3j was a potent inhibitor of h-TNAP with an IC50 value of 22 ± 1 nM, while compound 3e was a lead candidate against h-IAP and h-PLAP with IC50 values of 34 ± 10 and 82 ± 10 nM, respectively. rsc.orgresearchgate.net Kinetic studies of some quinolinyl-iminothiazolines revealed their mechanism of alkaline phosphatase inhibition. nih.gov

Urease: Certain quinoline-4-carboxylic acid derivatives have been screened for their urease inhibitory properties. researchgate.net While some compounds showed moderate activity, this area remains a subject of ongoing research. researchgate.netresearchgate.net For example, one study reported that a specific derivative exhibited a maximum percentage inhibition of 14.10% against the urease enzyme. researchgate.net

Histone Deacetylases (HDACs): 2-Phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase inhibitors. nih.gov One active compound, D28 , showed significant HDAC3 selectivity and potent in vitro anticancer activity. nih.gov

Phosphodiesterase (PDE): Some quinoline-4-carboxylic acids have been evaluated for their phosphodiesterase inhibitory activity. researchgate.net In one study, a particular compound demonstrated a maximum percentage inhibition of 47.2%. researchgate.net Another study focused on fluorinated quinoline derivatives as high-affinity inhibitors of PDE5. hzdr.de

The table below provides a summary of the inhibitory activities of this compound derivatives against these other enzyme systems.

| Compound ID | Target Enzyme | IC50 / % Inhibition | Reference |

| 3j | h-TNAP | 22 ± 1 nM | rsc.orgresearchgate.net |

| 3e | h-IAP | 34 ± 10 nM | rsc.orgresearchgate.net |

| 3e | h-PLAP | 82 ± 10 nM | rsc.orgresearchgate.net |

| 3a | h-GCAP | 150 ± 70 nM | rsc.orgresearchgate.net |

| D28 | HDAC3 | 24.45 µM | nih.gov |

| Compound 13 | Urease | 14.10% | researchgate.net |

| Compound 13 | Phosphodiesterase | 47.2% | researchgate.net |

Receptor Binding and Modulation Investigations (In Vitro)

In vitro studies have shown that this compound derivatives can bind to and modulate the activity of various receptors. For instance, some quinoline compounds have been developed as modulators of the Receptor for Advanced Glycation End products (RAGE). google.com RAGE is a multiligand cell surface receptor implicated in various chronic diseases, and its cytoplasmic domain is crucial for signal transduction. google.com Small molecule inhibitors have been identified that can antagonize RAGE activity. google.com

Additionally, certain quinoline derivatives have been studied for their binding affinity to 5-HT receptor subtypes, with some compounds displaying nanomolar affinity for the 5-HT3 receptor. acs.org

Molecular Pathway Perturbation Analyses in Cellular Models (excluding human clinical outcomes)

Cellular studies have provided insights into how this compound derivatives perturb molecular pathways, leading to their biological effects. These studies often focus on cancer cell lines to elucidate the mechanisms of anticancer activity.

One study on 2-styrylquinoline derivatives showed that the most potent compounds induced significant antitumor activities against HepG2 and HCT116 cancer cell lines. nih.gov The mechanism of action was linked to the inhibition of the EGFR signaling pathway. nih.gov

Another study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors revealed that the lead compound, D28 , induced G2/M cell cycle arrest and promoted apoptosis in K562 cells. nih.gov

Furthermore, a novel quinolin-8-yl-nicotinamide, QN523, was found to significantly increase the expression of genes involved in the stress response (HSPA5, DDIT3, TRIB3, and ATF3) and autophagy (WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B) in pancreatic cancer cells, suggesting these pathways as major mechanisms of its action. nih.gov

Cell Cycle Regulation Studies

This compound derivatives have been shown to influence the cell cycle in various cancer cell lines, often leading to arrest at specific phases, thereby inhibiting proliferation.

For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their effects on the cell cycle. nih.govfrontiersin.org One potent SIRT3 inhibitor from this series, compound P6 , was found to induce G0/G1 phase cell cycle arrest in MLLr leukemic cell lines. nih.govfrontiersin.org This suggests that its anticancer effects are mediated, at least in part, by halting cell cycle progression at the G0/G1 checkpoint. nih.govfrontiersin.org

Similarly, another study focused on 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide, designated as 6h . rsc.org When MCF-7 breast cancer cells were treated with this compound at its IC₅₀ concentration, a significant accumulation of cells in the G1 phase was observed, with a corresponding decrease in the S and G2/M phase populations. rsc.org The proportion of cells in the G1 phase increased from 46.93% in the control group to 62.15% in the treated group. rsc.org

In a different study, 2-substituted phenylquinoline-4-carboxylic acid derivatives were investigated as histone deacetylase (HDAC) inhibitors. frontiersin.org The active compound D28 was shown to induce G2/M cell cycle arrest in K562 cells, contributing to its anticancer activity. frontiersin.org Furthermore, some quinoline-4-carboxylic acid derivatives have been found to cause S-phase arrest in cancer cells. nih.gov

A novel quinoline-tethered triamide derivative, 6f , was also reported to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov Treatment with this compound led to a 1.2-fold increase in the percentage of cells in the G1 phase compared to the control. nih.gov

These studies collectively highlight the ability of this compound derivatives to interfere with the normal progression of the cell cycle, a key mechanism of their antiproliferative action. The specific phase of arrest appears to be dependent on the detailed structure of the derivative and the cancer cell type.

Apoptotic Pathway Induction Mechanisms

The induction of apoptosis, or programmed cell death, is another critical mechanism by which this compound derivatives exert their anticancer effects. researchgate.net

A series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were found to trigger massive apoptosis in cancer cells. nih.gov This was evidenced by the activation of caspase-9 and the cleavage of PARP, key markers of the apoptotic cascade. nih.gov

Similarly, the 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h was shown to have a pro-apoptotic effect in MCF-7 cells. rsc.org It achieved this by increasing the levels of the tumor suppressor protein p53 and the initiator caspase-9 by 7.4-fold and 8.7-fold, respectively. rsc.org This indicates the involvement of the intrinsic apoptotic pathway.

Further evidence for apoptosis induction comes from studies on 2-substituted phenylquinoline-4-carboxylic acid derivatives. frontiersin.org The HDAC inhibitor D28 was found to promote apoptosis in K562 cells, contributing to its anticancer effects. frontiersin.org Additionally, certain quinoline-4-carboxylic acid derivatives have been shown to cause DNA fragmentation, a hallmark of apoptosis, in MCF-7 and HEK-293 cell lines. researchgate.net The indolo[3,2-c]quinolines are another class of quinoline derivatives known to induce apoptosis in cancer cells, often through the intercalation with DNA and the poisoning of topoisomerase I/II. acs.org

The lead morpholine-indolo[2,3-c]quinolone and latonduine derivatives, HL4 and 4 , as well as HL8 and 8 , have also been shown to be efficient inducers of apoptosis in Colo320 cells. acs.org

Autophagy Modulation

Autophagy is a cellular degradation process that can either promote cell survival or cell death, depending on the context. nih.gov this compound derivatives have been shown to modulate this process, often leading to cancer cell death.

A series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were found to induce autophagy but also disrupt its propagation, leading to the accumulation of autophagic vacuoles. nih.gov This disruption of the autophagic flux ultimately triggered massive apoptosis. nih.gov The study also noted that these derivatives can alter lysosome function, which is intricately linked to the autophagy process. nih.gov

Chloroquine, a well-known quinoline derivative, and its analogs are recognized as autophagy inhibitors. gavinpublishers.commountainscholar.org They are thought to exert their effects by accumulating in lysosomes and raising their pH, thereby inhibiting the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. gavinpublishers.commountainscholar.org This blockage of the autophagic flux can lead to cytotoxicity in cancer cells that rely on autophagy for survival. gavinpublishers.com

In one study, a new quinoline-based chemical probe, a styrylquinoline designated as 4–28 , was identified as an inhibitor of the autophagy-related cysteine protease ATG4B. researchgate.net A more stable and potent derivative, LV-320 , was developed, which was shown to inhibit ATG4B enzymatic activity and block autophagic flux in cells. researchgate.net

These findings underscore the potential of this compound derivatives to target the autophagy pathway as a therapeutic strategy in cancer.

Structure-Activity Relationships (SAR) in Relation to Molecular Target Affinity (Experimental)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that determine the potency and selectivity of these compounds for their molecular targets. mdpi.commdpi.com

In the development of selective COX-2 inhibitors, a series of 4-carboxyl quinoline derivatives were synthesized with a methylsulfonyl COX-2 pharmacophore at the para position of the C-2 phenyl ring. nih.gov SAR studies revealed that the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring was important for COX-2 inhibitory activity. nih.gov The compound 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) was identified as a potent and highly selective COX-2 inhibitor. nih.gov

For antimalarial quinoline-4-carboxamide derivatives, SAR studies showed that the basicity, lipophilicity, and linker length of substituents were all important for activity. acs.org For example, replacing a cyclic amine with a dimethylamine (B145610) or introducing longer linker lengths led to a drop in potency. acs.org

In the context of HDAC inhibitors, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized with different zinc-binding groups (ZBGs). frontiersin.orgnih.gov The hydrazide-bearing compounds, while showing improved enzyme inhibitory activities, did not exhibit significant antiproliferative potency compared to the hydroxamic acid-bearing counterparts. frontiersin.orgnih.gov

SAR studies on quinoline derivatives as antibacterial agents have indicated that the introduction of a basic group can favorably influence their potency and spectrum of activity. mdpi.com Furthermore, the presence of an aryl ring at the second position of the quinoline-4-carboxylic acid core has been shown to be beneficial for antibacterial activity. mdpi.com

For quinoline derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, the introduction of a [2-(4-methoxyphenyl)-cis-vinyl] triamide moiety at the quinoline core in compound 6f resulted in potent antiproliferative activity against MCF-7 cells. nih.gov

These examples demonstrate that systematic modifications of the this compound scaffold can lead to the optimization of their biological activity and target affinity.

Advanced Spectroscopic and Analytical Characterization of Quinoline 4 Carboxylate Derivatives and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of quinoline-4-carboxylate derivatives in solution. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of molecular structure and conformation. ipb.ptresearchgate.net

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound derivatives. researchgate.netemerypharma.com The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For instance, in various derivatives of 2-phenylbenzo[h]quinoline-4-carboxylic acid, the hydroxyl proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, around 13.88-14.09 ppm. acs.org Aromatic protons on the quinoline (B57606) and phenyl rings resonate in the region of 7.17-9.42 ppm. acs.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. emerypharma.com For example, the carbonyl carbon of the carboxylic acid group in 2-phenylbenzo[h]quinoline-4-carboxylic acid derivatives is typically observed around 168 ppm. acs.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY), are employed for more complex structures where 1D spectra may be overcrowded or ambiguous. emerypharma.comomicsonline.org

COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds, helping to identify adjacent protons in a molecule. emerypharma.com

HSQC correlates proton signals directly to the carbon atoms to which they are attached, providing a direct link between the ¹H and ¹³C spectra. omicsonline.org

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together different fragments of a molecule and for assigning quaternary carbons. omicsonline.org

TOCSY shows correlations between all protons within a spin system, not just those that are directly coupled, which is useful for identifying all the protons belonging to a particular molecular fragment. ipb.ptomicsonline.org

In the structural elucidation of a novel compound derived from a Doebner quinoline synthesis, 1D and 2D NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, were instrumental. mdpi.com The unambiguous assignment of proton and carbon signals was achieved through bidimensional correlation experiments. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| 2-Phenylbenzo[h]quinoline-4-carboxylic acid | 13.94 (br s, 1H, OH), 9.42 (s, 1H, aromatic), 8.56 (d, 2H), 8.48 (s, 2H), 8.08 (s, 2H), 7.84 (s, 2H), 7.61 (d, 3H) | 168.4, 154.8, 146.7, 138.7, 138.5, 133.6, 131.3, 130.4, 129.6, 129.4, 129.1, 128.4, 128.0, 127.6, 124.9, 122.8, 122.3, 119.3 | acs.org |

| 2-(p-Tolyl)benzo[h]quinoline-4-carboxylic acid | 13.88 (br s, 1H, OH), 9.41 (s, 1H, aromatic), 8.53 (d, 2H), 8.37 (d, 2H), 8.08–8.04 (m, 2H), 7.84 (s, 2H), 7.45 (s, 2H), 2.44 (s, 3H, Me) | 168.4, 154.8, 146.7, 140.2, 135.8, 133.6, 131.2, 130.2, 129.4, 128.9, 128.4, 127.9, 127.5, 124.9, 122.8, 122.1, 119.0, 21.4 | acs.org |

| Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | 7.77 (br s, 2H, NH₂), 7.37 (d, 1H), 6.28 (d, 1H), 6.07 (dd, 1H), 5.03 (s, 1H) | 167.7 (C=O, ester), 160.6 (C-2, pyran), 156.4 (C=O, quinolyl), 58.8 (CH₂), 28.2 (CH, pyran), 14.3 (CH₃) | rsc.org |

Ligand-observed NMR techniques are powerful for studying the binding of this compound derivatives to biological macromolecules, such as proteins, without the need for isotopic labeling of the target. mdpi.comnih.gov These methods are particularly useful for detecting weak interactions, which are often missed by other biochemical assays. researchgate.net

Saturation Transfer Difference (STD) NMR is a widely used ligand-observed technique. mdpi.com It identifies which protons of a small molecule are in close proximity to a protein by observing the transfer of saturation from the irradiated protein to the bound ligand. This allows for the mapping of the binding epitope of the ligand. mdpi.com

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is another valuable technique that relies on the transfer of magnetization from bulk water to the ligand via the protein. mdpi.com It can be used to screen for and validate fragment hits. mdpi.com

Transferred Nuclear Overhauser Effect (trNOE) experiments can provide information about the conformation of the ligand when it is bound to the protein. mdpi.com The detection of intramolecular NOEs in the ligand spectrum upon addition of the target protein is indicative of binding. nih.gov

In a study involving the binding of a quinoline-based compound to Zn(II), ¹H-NMR titration was used to monitor the changes in the chemical shifts of the ligand's protons upon addition of the metal ion. ukm.edu.my The gradual disappearance of the N-H proton signal and shifts in other quinoline protons confirmed the binding interaction. ukm.edu.my

1D and 2D NMR Techniques

Mass Spectrometry Techniques for Compound Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound derivatives and to study their fragmentation pathways. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of newly synthesized compounds. mdpi.comacs.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of this compound derivatives, as it typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻). mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of these compounds. nih.govacs.org In MS/MS, a precursor ion is selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural information and helps to differentiate between isomers. acs.org The fragmentation of isomeric n-pentylquinoline radical cations was found to be distinctly different depending on the position of the alkyl side chain on the quinoline ring. acs.org

Studies on the fragmentation of oxygenated quinolines have shown that it is possible to differentiate between isomeric compounds based on their mass spectra. mcmaster.ca For example, the loss of HCN is a characteristic fragmentation pathway for the quinoline ring. mcmaster.ca In the case of monophosphorylated lipid A containing a quinoline moiety, positive-ion ESI-based MS/MS and MSⁿ were used to elucidate the fragmentation patterns and determine the location of phosphate (B84403) and fatty acid groups. acs.org

Ion mobility-mass spectrometry (IM-MS) has been used to investigate the structures of fragment ions derived from the quinoline radical cation, providing further insight into fragmentation mechanisms. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for a Quinoline-4-carboxamide Derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-6-chloroquinoline-4-carboxamide | [M+H]⁺ | 394.1681 | 394.1663 | acs.org |

X-ray Crystallography for Solid-State Structure Determination of this compound Compounds and Complexes

The crystal structures of several metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid have been determined. nih.govresearchgate.net For example, complexes with Mn(II), Co(II), and Cd(II) were found to have a one-dimensional chain structure that is further assembled into a 3D supramolecular network through hydrogen bonds. nih.govresearchgate.net A silver(I) complex of the same ligand exhibited a 3D configuration. nih.govresearchgate.net

In a study of heteroleptic Ir(III) complexes with 2-(2'-pyridinyl/pyrazinyl)quinoline-4-carboxylic acid derived ligands, an X-ray crystallographic study of one complex revealed a distorted octahedral geometry with a cis-C,C and trans-N,N coordination mode for the cyclometalating ligands. researchgate.net Similarly, the crystal structures of Ir(III) complexes with 2-(naphthalen-1-yl)this compound derived ligands also showed a distorted octahedral geometry with a cis-C,C and trans-N,N coordination mode. cardiff.ac.uk

The solid-state structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate has also been determined by X-ray diffraction, revealing the molecular conformation and packing in the crystal. iucr.org

Table 3: Crystallographic Data for a this compound Complex

| Parameter | Value | Reference |

|---|---|---|

| Compound | [Ir(1nq)₂(L¹)]PF₆ | researchgate.net |

| Formula | C₆₆H₅₇Cl₃F₆IrN₄O₇P | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 13.11880(10) | researchgate.net |

| b (Å) | 15.6022(2) | researchgate.net |

| c (Å) | 16.0146(2) | researchgate.net |

| α (°) | 70.1570(10) | researchgate.net |

| β (°) | 83.6410(10) | researchgate.net |

| γ (°) | 74.2860(10) | researchgate.net |

| Volume (ų) | 2967.41(6) | researchgate.net |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound derivatives. UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule, typically π→π* and n→π* transitions, which are characteristic of the chromophoric quinoline system. mdpi.comnih.gov The absorption spectra of quinoline-sulphonamide derivatives in acetonitrile (B52724) show absorption bands in the range of 337.83 nm to 341.73 nm, attributed to n→π* transitions. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Quinoline derivatives are often fluorescent, and their emission properties can be sensitive to their environment and interactions with other molecules. rsc.org This makes them useful as fluorescent probes. rsc.org For example, the fluorescence intensity of a quinoline-based probe was enhanced upon binding to Zn²⁺, indicating its potential for zinc detection. ukm.edu.my

The emission wavelengths of newly synthesized quinoline-sulphonamide derivatives were found to be in the range of 411.70 nm to 429.90 nm upon excitation at 340 nm. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is a key characteristic of a fluorophore. nih.gov

In a study of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid, the fluorescent behavior of the compounds was investigated. nih.gov The photophysical properties of a novel compound from a Doebner reaction were also studied using UV-Vis and fluorescence spectroscopy. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. researchgate.net The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequencies of these vibrations are characteristic of specific functional groups.

For quinoline-4-carboxylic acid derivatives, the FT-IR spectrum typically shows characteristic absorption bands for the carboxylic acid group. ui.ac.idui.ac.id The O-H stretching vibration of the carboxylic acid appears as a broad band in the region of 3436–3242 cm⁻¹. ui.ac.idui.ac.id The C=O stretching vibration of the carbonyl group is observed in the range of 1724–1708 cm⁻¹. ui.ac.idui.ac.id

In a study of fluorine-bearing quinoline-4-carboxylic acid derivatives, the FT-IR spectra showed characteristic bands for the COOH group (around 1700-1710 cm⁻¹) and the C-F bond (around 1230 cm⁻¹). scirp.org For metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, FT-IR spectroscopy was used, along with other techniques, to confirm the structure of the complexes. nih.gov The FT-IR spectra of various 2-aryl-benzo[h]quinoline-4-carboxylic acids also show the characteristic C=O stretching vibration of the carboxylic acid at approximately 1700 cm⁻¹. acs.org

Table 4: Characteristic FT-IR Absorption Bands for Quinoline-4-carboxylic Acid Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3436–3242 (broad) | ui.ac.idui.ac.id |

| Carboxylic Acid | C=O stretch | 1724–1708 | ui.ac.idui.ac.id |

| Fluoro-substituted quinoline | C-F stretch | ~1230 | scirp.org |

| Carboxamide | C=O stretch | ~1620 | scirp.org |

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation of Analogs

The assessment of purity and the separation of analogs are critical steps in the characterization of newly synthesized this compound derivatives. Chromatographic and electrophoretic techniques are the primary methods employed for these purposes, offering high-resolution separation and sensitive detection.

Chromatographic Methods

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of this compound derivatives. Its versatility allows for both quantitative purity assessment and the preparative separation of analogs.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds. In this method, derivatives are separated based on their hydrophobicity. Purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks at a specific wavelength. nih.gov For instance, the purity of final compounds is often required to be ≥95% as determined by HPLC analysis. nih.govacs.org

Several studies report the use of HPLC for purity verification, with purities often exceeding 95%. mdpi.comgoogle.com For example, Quinoline-4-carboxylic acid has been reported with a purity of 99.95% by HPLC. selleckchem.com Similarly, a synthesized 2-phenylquinoline-4-carboxylic acid derivative showed a purity of greater than 99% by HPLC. researchgate.net The synthesis of various 2-substituted quinoline-4-carboxylic acid intermediates has yielded purities of 95-96% as measured by HPLC. google.com

The conditions for HPLC analysis are tailored to the specific properties of the analogs. A common setup involves a C18 column and a mobile phase consisting of a gradient mixture of an organic solvent, like acetonitrile or methanol (B129727), and water, often with an additive like formic acid or ammonia (B1221849) to improve peak shape and resolution. nih.govacs.org

| Derivative/Analog | Column | Mobile Phase/Gradient | Flow Rate | Detection | Reported Purity | Reference |

|---|---|---|---|---|---|---|

| Quinoline-4-carboxamide derivatives | Waters XBridge (50 mm × 2.1 mm, 3.5 μm) | 5–95% acetonitrile/water + 0.1% ammonia | Not Specified | Diode Array Detector (DAD), MS | ≥95% | acs.org |

| 4-Quinoline Carboxylic Acids | Kinetex 5 μM XB-C18 (150 mm × 21.2 mm) | 1% to 90% MeCN in H₂O with 0.01% formic acid over 20 min | 0.50 mL/min | 254 nm | ≥95% (e.g., 96.7%) | nih.gov |

| 2-(3,4-dimethoxyphenyl) quinoline-4-carboxylic acid | Silica (B1680970) gel (flash column chromatography) | Ethyl acetate (B1210297) and petroleum ether | Not Specified | Not Specified | 95% | google.com |

| 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | 96% | google.com |

| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Not Specified | CH₂Cl₂/MeOH/Et₃N | Not Specified | Not Specified | 99.4% - 99.7% | mdpi.com |

Thin-Layer Chromatography (TLC): TLC is frequently used as a rapid, qualitative method to monitor the progress of synthesis and to initially assess the purity of the resulting this compound derivatives. eurjchem.com It helps in identifying the presence of starting materials, by-products, and the final product in a reaction mixture.

Gas Chromatography (GC): While less common than HPLC for these polar, often non-volatile carboxylic acids, Gas Chromatography can be used for the analysis of more volatile derivatives, such as certain methylquinolines. Its results have been shown to be in good agreement with those from capillary electrophoresis for the analysis of industrial mixtures. nih.gov

Electrophoretic Methods

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of quinoline derivatives, offering high efficiency, rapid analysis times, and minimal sample consumption. rsc.org Different modes of CE are employed depending on the charge and nature of the analytes.

Capillary Zone Electrophoresis (CZE): CZE separates ionic species based on their charge-to-size ratio in an electric field. It is highly effective for the separation of charged this compound analogs. The migration behavior and separation can be finely tuned by adjusting the pH and composition of the background electrolyte (BGE). nih.govactamedicamarisiensis.ro For example, a study on the separation of quinolone derivatives like nalidixic acid, pipemidic acid, ciprofloxacin, and ofloxacin (B1677185) achieved a successful separation in under 10 minutes using a 40 mM sodium tetraborate (B1243019) buffer with 5% methanol as an organic modifier. actamedicamarisiensis.ro

Micellar Electrokinetic Chromatography (MEKC): MEKC is a variation of CE that allows for the separation of both neutral and charged analytes. This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration. rsc.org The resulting micelles act as a pseudostationary phase, and separation occurs based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. This technique has been successfully used to separate mixtures of quinoline derivatives. rsc.orgcu.edu.eg A sensitive MEKC method was developed to quantify ofloxacin and gatifloxacin, among other drugs, using a 20 mM borate (B1201080) buffer (pH 10.0) with 50 mM SDS. cu.edu.eg

Non-Aqueous Capillary Electrophoresis (NACE): For quinoline derivatives that are insoluble or only partially soluble in water, NACE provides a viable alternative to aqueous CE methods. rsc.org

The choice of BGE, its pH, and the use of additives are crucial for optimizing separation in electrophoretic methods. Derivatization with reagents like 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde can also be employed to attach a fluorescent tag to analytes, enabling ultrasensitive detection by laser-induced fluorescence. acs.org

| Method | Analytes | Background Electrolyte (BGE) | Applied Voltage | Key Findings | Reference |

|---|---|---|---|---|---|

| CZE | Quinolone derivatives (Nalidixic acid, Pipemidic acid, Ciprofloxacin, Ofloxacin) | 40 mM Sodium tetraborate, 5% methanol | Not Specified | Separation achieved in less than 10 minutes. | actamedicamarisiensis.ro |

| CZE | Methylquinolines | 0.0176 M acetate-Tris buffer (pH 5.5), 10% PEG 2000 | Not Specified | Optimal conditions for separation; results agreed with GC. | nih.gov |

| CZE, MEKC, NACE | Quinoline-2-thione, 8-mercaptoquinoline (B1208045) hydrochloride | Aqueous and non-aqueous electrolytes | Not Specified | Demonstrated rapid and effective separation with minimal sample. | rsc.org |

| MEKC | Ofloxacin, Gatifloxacin | 20 mM Borate buffer (pH 10.0), 50 mM SDS | 20 kV | Efficient separation achieved in 6.2 minutes. | cu.edu.eg |

| CE | Amino acid derivatives using 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde | Not Specified | Not Specified | Reagent designed for ultrasensitive laser fluorescence detection. | acs.org |

Emerging Research Avenues and Specialized Applications of Quinoline 4 Carboxylate Derivatives Non Clinical

Applications as Ligands in Organometallic Chemistry and Catalysis

Quinoline-4-carboxylate and its derivatives are recognized for their ability to act as effective ligands in organometallic chemistry. chemimpex.com Their utility stems from their capacity to coordinate with a variety of metal centers, influencing the resulting complex's stability, reactivity, and catalytic activity.

Asymmetric Catalysis with this compound Ligands

The development of chiral ligands containing quinoline (B57606) motifs is a significant area of research in asymmetric synthesis. researchgate.netthieme-connect.com These ligands, when complexed with metal catalysts, can facilitate the creation of enantiomerically pure compounds, which is of high interest in pharmaceutical and chemical industries. researchgate.net The structural rigidity and potential for substitution on the quinoline ring allow for the fine-tuning of the chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions. researchgate.netthieme-connect.comresearchgate.net

Research has explored various types of chiral quinoline-based ligands, including Schiff bases, oxazolinyl, N,N-type, and P,N-type ligands, for use in both homogeneous and heterogeneous asymmetric catalysis. researchgate.netthieme-connect.com These catalytic systems have been applied to a range of asymmetric transformations, such as carbon-carbon bond formations, allylic reactions, cycloadditions, and hydrogenations. researchgate.netthieme-connect.comdicp.ac.cn For instance, chiral Ru-diamine complexes have demonstrated high efficiency in the asymmetric hydrogenation of quinoline derivatives. dicp.ac.cn While some quinoline substrates with substituents at the 4-position have proven to be challenging for certain catalytic systems, ongoing research continues to expand the scope of these powerful catalytic tools. dicp.ac.cn

Metal Complex Formation and Reactivity

This compound and its derivatives readily form coordination complexes with a wide array of metal ions, including transition metals and lanthanides. nih.govnih.govresearchgate.netiucr.org The coordination can occur through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group, allowing for various binding modes such as monodentate, bidentate-chelating, and bidentate-bridging. nih.govresearchgate.netiucr.org This versatility in coordination leads to the formation of diverse structural motifs, from discrete mononuclear complexes to one-, two-, and three-dimensional coordination polymers. nih.govnih.govresearchgate.netiucr.orgresearchgate.net

The reactivity of these metal complexes is a subject of ongoing investigation. For example, rhodium(I) carbonyl complexes with quinoline-2-carboxylic acid and quinoline-8-carboxylic acid ligands have been shown to undergo oxidative addition with various electrophiles. researchgate.net These complexes also exhibit catalytic activity in the carbonylation of methanol (B129727), with performance exceeding that of the well-known Monsanto species under specific conditions. researchgate.net The electronic properties of the quinoline ligand can influence the reactivity of the metal center, making it more susceptible to key steps in catalytic cycles like oxidative addition. researchgate.net

The table below summarizes some of the reported metal complexes of this compound derivatives and their structural features.

| Ligand | Metal Ion(s) | Structural Features | Reference(s) |

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Mn(II), Co(II), Cd(II) | 1D chain structures forming a 3D supramolecular network through hydrogen bonds. | nih.govresearchgate.net |

| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Ag(I) | 3D coordination polymer. | nih.govresearchgate.net |

| Quinoline-2,4-dicarboxylate | Lanthanides (Nd, Eu, Tb, Er) | 3D coordination polymers with varied ligand denticity and conformation influenced by synthesis temperature. | nih.gov |

| This compound | Zn(II) | 1D polymeric chains linked into a 3D network via hydrogen bonds. The Zn(II) center has an elongated octahedral geometry. | researchgate.netiucr.org |

| 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Ni(II) | Binuclear complex with bridging and chelating coordination modes, resulting in a slightly distorted octahedral geometry around the nickel ions. | cjsc.ac.cn |

Role in Materials Science and Photophysical Investigations

Derivatives of this compound are finding increasing use in materials science due to their unique photophysical properties and their ability to be incorporated into larger molecular architectures. chemimpex.commdpi.comchemimpex.com Their inherent fluorescence and the tunability of their electronic properties through chemical modification make them attractive candidates for a variety of applications. researchgate.netunesp.br

The quinoline scaffold can be functionalized to create molecules with specific optical properties. For instance, the introduction of different substituent groups can lead to changes in absorption and fluorescence wavelengths, as well as quantum yields. unesp.br Some derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. researchgate.net This sensitivity to the local environment is a valuable characteristic for developing chemical sensors.

Furthermore, this compound derivatives can be integrated into polymer structures to enhance their thermal stability and mechanical strength. chemimpex.comchemimpex.com For example, 2-(4-vinylphenyl) quinoline-4-carboxylic acid has been used as a functional monomer in the synthesis of molecularly imprinted polymers. nih.gov These specialized polymers have applications in selective extraction and separation processes. The incorporation of these compounds into materials like polymers and coatings can lead to enhanced durability and performance.

The photophysical properties of several quinoline derivatives are highlighted in the table below.

| Compound | Key Photophysical Property | Application Area | Reference(s) |

| 2-Styryl-quinoline-4-carboxylic acids | Strong blue fluorescence (390-410 nm) with high quantum yields (71-84%). | Optical materials | researchgate.net |

| Europium complexes with quinoline-4-carboxylic acid derivatives | Efficient luminescence, with some showing intense red emission. | Luminescent materials | scispace.com |

| Nickel complex with 3-hydroxy-2-methyl-quinoline-4-carboxylic acid | Blue-purple emission in the solid state. | Photoluminescent materials | cjsc.ac.cn |

| N-dimethyl analogue of a steroidal quinoline derivative | Induced fluorescence, allowing for cell imaging. | Bioimaging | nih.gov |

Development of Analytical Reagents and Probes

The quinoline moiety is a well-established component in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. rsc.orgnanobioletters.comasianpubs.org The nitrogen atom in the quinoline ring and the ability to introduce other coordinating groups allow for the creation of specific binding pockets for target ions. rsc.org Upon binding, a change in the photophysical properties of the molecule, such as an increase or decrease in fluorescence intensity (turn-on or turn-off), signals the presence of the analyte. asianpubs.org

This compound derivatives have been specifically investigated for their potential as analytical reagents. Their ability to form stable complexes with metal ions can be harnessed for detection purposes. For example, derivatives have been designed to act as selective fluorescent probes for ions like Zn²⁺ and Cu²⁺. nanobioletters.comasianpubs.orgrsc.orgresearchgate.net The sensitivity and selectivity of these probes can be tuned by modifying the substituents on the quinoline ring. asianpubs.org In some cases, these probes can even differentiate between different oxidation states of a metal, such as cuprous (Cu⁺) and cupric (Cu²⁺) ions, through a colorimetric response. rsc.org

The development of these probes is not limited to solution-based detection; they can also be incorporated onto solid supports, such as paper strips, for real-world sample analysis. rsc.org

Bioimaging Probe Development (Pre-clinical, non-human)

The fluorescent properties of quinoline derivatives make them valuable tools for bioimaging applications in pre-clinical, non-human studies. rsc.orgcrimsonpublishers.com These probes can be designed to be biocompatible and to selectively accumulate in specific cellular compartments or organelles, allowing for their visualization using fluorescence microscopy. nih.govcrimsonpublishers.com

The ability to track the distribution of a molecule within a cell can provide crucial information about its mechanism of action. For instance, a fluorescent analogue of a steroidal anticancer agent bearing a quinoline moiety was synthesized to track its localization within cancer cells. nih.gov Confocal microscopy revealed that the fluorescent probe accumulated in the endoplasmic reticulum, providing insights into its potential mode of action. nih.gov

Quinoline-based fluorescent probes are being developed for a variety of bioimaging applications, including the detection of specific ions like Hg²⁺ in cells and the labeling of cellular components like lipid droplets. crimsonpublishers.com The development of multiphoton fluorescent probes based on the quinoline scaffold is also an active area of research, offering advantages such as deeper tissue penetration and reduced phototoxicity for in vivo imaging. crimsonpublishers.com

Challenges and Future Directions in Quinoline 4 Carboxylate Research

Advancements in Stereoselective Synthesis

The creation of quinoline-4-carboxylates with specific three-dimensional arrangements, known as stereoselective synthesis, is a key area of advancement. The chirality, or "handedness," of a molecule can significantly impact its biological activity.